molecular formula C18H17N3O3 B2868744 1-(benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 899990-99-9

1-(benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No. B2868744
CAS RN: 899990-99-9
M. Wt: 323.352
InChI Key: MFCPQKPMACUXQM-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which means it contains a functional group with the pattern (R1)N-CO-N(R2). Urea derivatives are widely used in medicinal chemistry due to their versatile biological activities .


Molecular Structure Analysis

The compound contains a benzo[d][1,3]dioxol-5-yl moiety and a 1-ethyl-1H-indol-3-yl moiety, both of which are aromatic and may contribute to the compound’s properties through π-π interactions .


Chemical Reactions Analysis

As a urea derivative, this compound might undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and isocyanic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Urea derivatives generally have good solubility in polar solvents due to their ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Reactivity of Urea Derivatives

Urea derivatives are synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For instance, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been employed for the single-pot synthesis of hydroxamic acids and ureas from carboxylic acids, showcasing urea's role in synthesizing complex organic molecules under mild conditions without racemization (Thalluri et al., 2014).

Urea Derivatives in Anion Recognition

The study of urea derivatives extends to their application in anion recognition and complexation. Research on N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates revealed insights into hydrogen bonding and complex formation, highlighting the potential use of urea derivatives in developing novel sensors and recognition materials (Ośmiałowski et al., 2013).

Antimicrobial Activity

Some urea derivatives have demonstrated significant antimicrobial activity, indicating their potential as leads for developing new antimicrobial agents. For example, N-(substituted)-N'-(2,3-dihydro-2-oxido-5-benzoyl-1H-1,3,2-benzodiazaphosphol-2-yl) ureas showed higher antibacterial activity compared to their antifungal activity, suggesting the importance of urea derivatives in medicinal chemistry and pharmaceutical research (Reddy et al., 2003).

Catalytic and Synthetic Applications

Urea derivatives serve as catalysts and intermediates in various synthetic processes. For instance, the catalytic oxidative carbonylation of amino moieties to ureas and related compounds demonstrates urea derivatives' role in synthesizing valuable chemicals and pharmaceuticals efficiently and sustainably (Mancuso et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many urea derivatives act as inhibitors of various enzymes .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. Standard laboratory safety procedures should be followed when handling it .

Future Directions

Future research could focus on exploring the biological activity of this compound, optimizing its structure for better activity or selectivity, and investigating its mechanism of action .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-2-21-10-14(13-5-3-4-6-15(13)21)20-18(22)19-12-7-8-16-17(9-12)24-11-23-16/h3-10H,2,11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCPQKPMACUXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxol-5-yl)-3-(1-ethyl-1H-indol-3-yl)urea

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